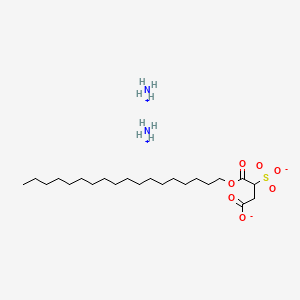
Diammonium 1-octadecyl 2-sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium 1-octadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C22H48N2O7S and a molecular weight of 484.69072 g/mol . It is also known by other names such as 4-octadecoxy-4-oxo-3-sulfonatobutanoate and 2-sulfobutanedioic acid 1-octadecyl 2,4-diammonium salt . This compound is characterized by its unique structure, which includes a long octadecyl chain and a sulphonatosuccinate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 1-octadecyl 2-sulphonatosuccinate typically involves the reaction of octadecyl alcohol with maleic anhydride to form octadecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the sulphonatosuccinate derivative. Finally, the product is neutralized with ammonium hydroxide to obtain the diammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diammonium 1-octadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diammonium 1-octadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of diammonium 1-octadecyl 2-sulphonatosuccinate involves its ability to interact with both hydrophobic and hydrophilic molecules due to its amphiphilic structure. This allows it to form micelles and emulsions, which can solubilize and stabilize various compounds. The molecular targets and pathways involved include interactions with lipid bilayers, proteins, and other macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with a shorter alkyl chain.
Cetyltrimethylammonium bromide (CTAB): Another surfactant with a quaternary ammonium group.
Triton X-100: A nonionic surfactant with a polyethylene glycol chain.
Uniqueness
Diammonium 1-octadecyl 2-sulphonatosuccinate is unique due to its long octadecyl chain and sulphonatosuccinate group, which provide distinct amphiphilic properties. This makes it particularly effective in forming stable emulsions and micelles, and it offers advantages in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
94213-63-5 |
|---|---|
Fórmula molecular |
C22H48N2O7S |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
diazanium;4-octadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H42O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h20H,2-19H2,1H3,(H,23,24)(H,26,27,28);2*1H3 |
Clave InChI |
YUMOQEPYKZQZCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




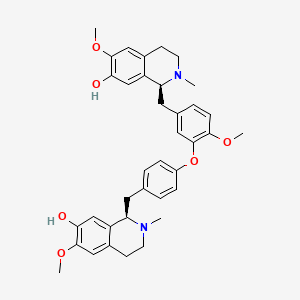


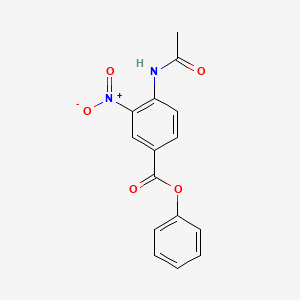
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
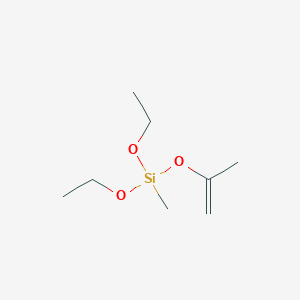

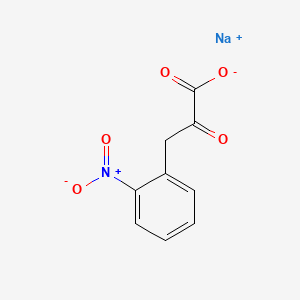

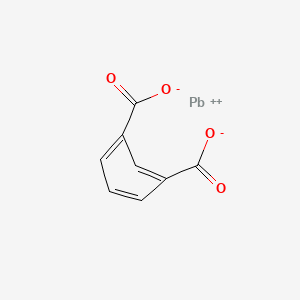
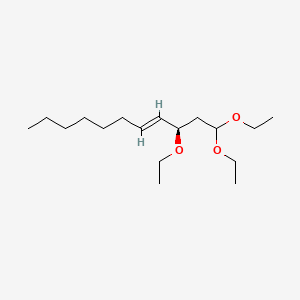
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
